molecular formula C18H18N2O4S B4046557 BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE

BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE

Cat. No.: B4046557
M. Wt: 358.4 g/mol
InChI Key: CBRKEGYQVYULIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is 358.09872823 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

"Butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" is a key intermediate in the synthesis of novel compounds with potential biological activities. For example, it has been used in the synthesis of unsaturated α-benzothiazole acyloxyamides via the Passerini three-component reaction. This method demonstrates the compound's utility in creating new molecules with diverse functional groups under solvent-free conditions, showcasing its versatility in organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).

Physicochemical Properties

The physicochemical properties of derivatives of "butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" have been extensively studied. Research on compounds such as 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid highlights the compound's importance in understanding the structural basis of physicochemical characteristics like lipophilicity, which is crucial for the development of new materials with specific optical or electronic properties (Yüksek et al., 2015).

Biological Applications

While specifically excluding drug use and side effects, it's important to note the compound's relevance in the broader context of biological research. Derivatives of "butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" have been explored for their potential biological activities, such as inhibitors of human mast cell tryptase. This exploration contributes to the understanding of molecular mechanisms underlying various biological processes and the potential development of therapeutic agents (Combrink et al., 1998).

Properties

IUPAC Name

butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-3-12-24-18(21)13-8-10-14(11-9-13)19-17-15-6-4-5-7-16(15)25(22,23)20-17/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKEGYQVYULIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
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BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
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BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
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BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
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BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
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BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE

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